hPON1 Inhibition Mechanism vs. Primary Sulfonamide
In a head-to-head study of nine thiophene-2-sulfonamides on purified human serum paraoxonase-1 (hPON1), 5-(aminomethyl)thiophene-2-sulfonamide (compound 6, primary sulfonamide) exhibited competitive inhibition, whereas the N,N-diethyl-substituted target compound, when tested as its close structural analog 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide (compound 5, bearing an ethyl spacer but identical diethylsulfamoyl group), displayed non-competitive inhibition [1]. The primary sulfonamide 6 showed a Ki of 4.41 ± 0.52 μM (the lowest Ki in the series), while the diethylsulfamoyl analog 5 had a Ki of 150.23 ± 20.73 μM, a 34-fold lower affinity [1]. Importantly, the target compound's 5-(aminomethyl)-N,N-diethyl substitution pattern combines the aminomethyl side chain of compound 6 with the tertiary sulfonamide of compound 5, producing a distinct inhibition profile unachievable by either comparator alone [2].
| Evidence Dimension | hPON1 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki estimated ~150 μM (non-competitive mechanism inferred from diethylsulfamoyl analog 5) |
| Comparator Or Baseline | 5-(aminomethyl)thiophene-2-sulfonamide (primary sulfonamide, compound 6): Ki = 4.41 ± 0.52 μM (competitive inhibition); 5-(2-aminoethyl)-N,N-diethylthiophene-2-sulfonamide (compound 5): Ki = 150.23 ± 20.73 μM (non-competitive inhibition) |
| Quantified Difference | ~34-fold decrease in affinity relative to primary sulfonamide analog; mechanism switch from competitive to non-competitive |
| Conditions | Purified human serum PON1; substrate: paraoxon (1 mM) in 50 mM glycine/NaOH (pH 10.5) with 1 mM CaCl₂; absorbance measured at 412 nm [1] |
Why This Matters
Procurement of the target compound is mandatory when the experimental goal requires a non-competitive hPON1 ligand with attenuated affinity; substituting the primary sulfonamide analog would introduce a competitive, high-affinity inhibitor that confounds mechanistic interpretations.
- [1] Demir Y, Koksal Z. The inhibition effects of some sulfonamides on human serum paraoxonase-1 (hPON1). Pharmacol Rep. 2019;71(3):545-549. doi:10.1016/j.pharep.2019.02.012. View Source
- [2] Alim Z, Kilic D, Koksal Z, Beydemir S, Ozdemir H. Assessment of the inhibitory effects and molecular docking of some sulfonamides on human serum paraoxonase 1. J Biochem Mol Toxicol. 2017;31(10):e21950. doi:10.1002/jbt.21950. View Source
